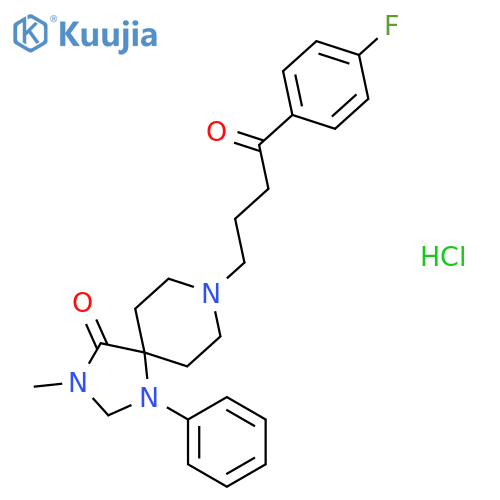Cas no 87539-19-3 (N-Methylspiperone)

N-Methylspiperone structure
商品名:N-Methylspiperone
N-Methylspiperone 化学的及び物理的性質
名前と識別子
-
- SPIPERONE N-METHYL- HCL
- 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- N-METHYL-8-[4-(4-FLUOROPHENYL)-4-OXOBUTYL]-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DECAN-4-ONE
- N-Methyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro-[4.5]decan-4-one hydrochloride
- N-Methylspiperone hydrochloride solid
- N-Methylspiperone
-
- InChIKey: OGOQOKYYPNFSOL-UHFFFAOYSA-N
じっけんとくせい
- ようかいど: 0.1 M HCl: soluble
N-Methylspiperone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M332175-10mg |
N-Methylspiperone |
87539-19-3 | 10mg |
$190.00 | 2023-05-17 | ||
| TRC | M332175-5mg |
N-Methylspiperone |
87539-19-3 | 5mg |
$121.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-253121-5 mg |
N-Methylspiperone hydrochloride, |
87539-19-3 | 5mg |
¥827.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-253121-5mg |
N-Methylspiperone hydrochloride, |
87539-19-3 | 5mg |
¥827.00 | 2023-09-05 | ||
| TRC | M332175-100mg |
N-Methylspiperone |
87539-19-3 | 100mg |
$ 1200.00 | 2023-09-07 |
N-Methylspiperone 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
87539-19-3 (N-Methylspiperone) 関連製品
- 93801-18-4(N-(p-Aminophenethyl)spiperone)
- 749-02-0(Spiperone)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
